![molecular formula C18H16N2O5 B5665196 methyl 5-{[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5665196.png)
methyl 5-{[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate
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Overview
Description
The compound "methyl 5-{[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate" is a novel chemical entity with potential applications in various fields of chemistry and pharmacology. This section provides an overview of its synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of novel pyridazinone and furoate derivatives involves multi-step reactions starting from basic furan or pyridazinone precursors. These processes include regiospecific modifications, intramolecular cyclization, and functional group transformations to achieve the desired compound. For instance, Koza et al. (2013) reported the synthesis of related compounds through the esterification, oxidation, and cyclization of furan derivatives, indicating a potential pathway for synthesizing the target compound (Koza et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using X-ray crystallography, revealing complex arrangements such as dihedral angles, conjugations, and crystal packing influenced by van der Waals interactions. Moser et al. (2005) provided insights into the molecular structure of a closely related compound, highlighting the significance of methoxycarbonyl and diazenyl groups in determining the overall molecular conformation and stability (Moser et al., 2005).
Chemical Reactions and Properties
The compound's reactivity can be deduced from its functional groups and molecular structure. For instance, reactions involving nucleophilic and electrophilic reagents, such as the formation of amides, esters, and cyclization products, have been explored in related chemical entities. Soliman and El-Sakka (2017) demonstrated the reactivity of furanone derivatives with various reagents, providing a foundation for understanding the chemical behavior of the target compound (Soliman & El-Sakka, 2017).
properties
IUPAC Name |
methyl 5-[[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-15-6-4-3-5-13(15)14-8-10-17(21)20(19-14)11-12-7-9-16(25-12)18(22)24-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWTWDRLWUKEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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